2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzodioxine, featuring a sulfonohydrazide group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with hydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups, such as amines.
Substitution: The sulfonohydrazide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide
- 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6-sulfonohydrazide is unique due to its sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxine derivatives, which may lack the same functional group and, consequently, the same range of applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-10-15(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5,10H,3-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZJNBLQHDSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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